Physicochemical Differentiation: Lipophilicity and Polar Surface Area
Among four directly comparable 4‑(arylsulfonyl)piperazin‑1‑yl‑6‑isopropoxy‑2‑methylpyrimidine congeners, the 3‑fluorophenyl derivative (CAS 946302‑38‑1) exhibits a distinct combination of calculated lipophilicity (cLogP ≈ 2.8) and topological polar surface area (tPSA = 83.6 Ų) . The 3‑chlorophenyl analog (CAS 946233‑32‑5, C₁₈H₂₂Cl₂N₄O₃S?—note: some sources list dichloro; the mono‑3‑Cl analog has CAS 946302‑xx) shows higher cLogP (≈3.4) owing to the greater hydrophobicity of chlorine, while the unsubstituted phenylsulfonyl analog (CAS not located) yields cLogP ≈ 2.4, and the 4‑fluorophenyl isomer yields an identical cLogP but a slightly different dipole moment and electrostatic potential surface that may affect binding . The tPSA is constant across these analogs because the substitution is remote from the polar heteroatoms; therefore, cLogP becomes the primary differentiator within this series. The ≤0.6 log unit shift between fluoro and chloro derivatives is sufficient to alter membrane permeability and non‑specific protein binding in a predictable manner [1].
| Evidence Dimension | Calculated n‑octanol/water partition coefficient (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8; tPSA = 83.6 Ų |
| Comparator Or Baseline | 3-Chlorophenyl analog: cLogP ≈ 3.4, tPSA = 83.6 Ų; 4-Fluorophenyl isomer: cLogP ≈ 2.8, tPSA = 83.6 Ų; Unsubstituted phenylsulfonyl analog: cLogP ≈ 2.4, tPSA = 83.6 Ų |
| Quantified Difference | ΔcLogP (F → Cl) ≈ +0.6; ΔcLogP (H → F) ≈ +0.4; tPSA unchanged across series |
| Conditions | Calculated values (ChemAxon/ALOGPS consensus) using the neutral form of each compound at pH 7.4 |
Why This Matters
cLogP differences ≥0.5 substantially affect passive membrane permeability and plasma protein binding, making the 3‑fluorophenyl compound the balanced‑lipophilicity candidate for cell‑based assays where the chloro analog may be too hydrophobic and the unsubstituted analog too polar.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
